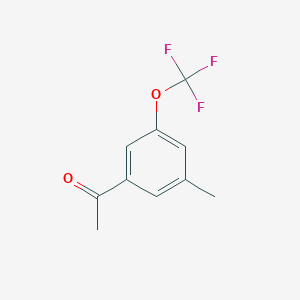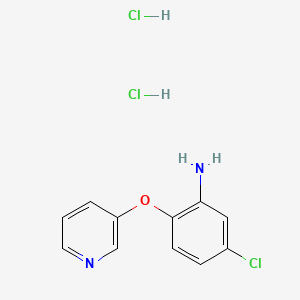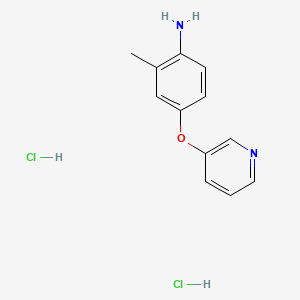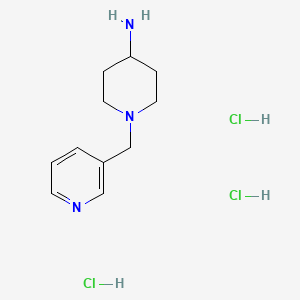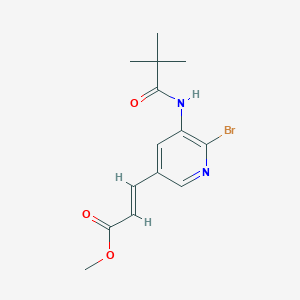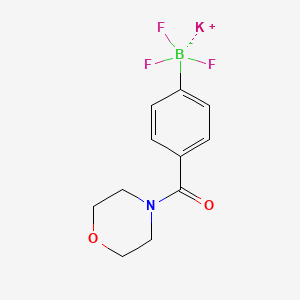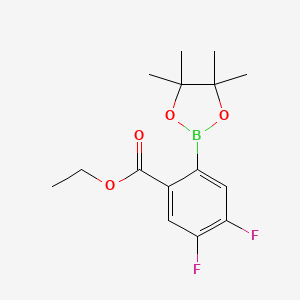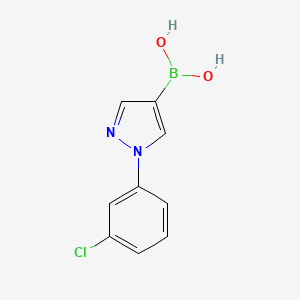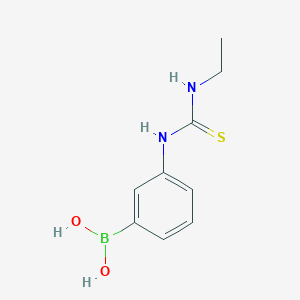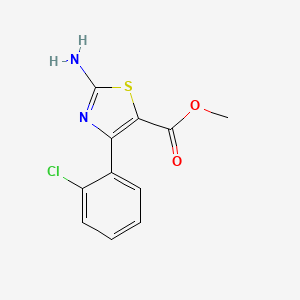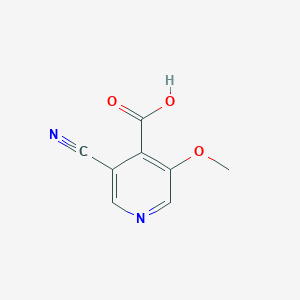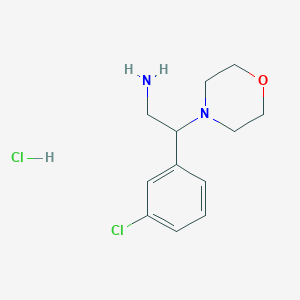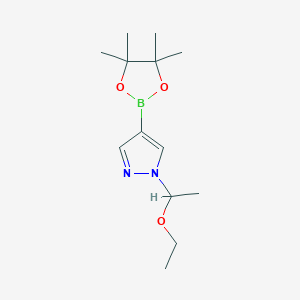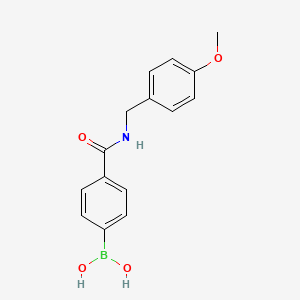
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
The compound “(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms, forming a boron-oxygen ring. This compound has a molecular formula of C15H16BNO4 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry. The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group and a methoxybenzyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 77.4±0.4 cm3, and a molar volume of 226.4±5.0 cm3. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Complexation
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , and its derivatives, have been studied extensively for their unique interactions and complexation properties. Zhu et al. (2006) focused on the structural investigation of an o-(N,N-dialkylaminomethyl)arylboronate system, revealing the factors influencing the formation of an intramolecular N-B dative bond. This study is foundational in understanding the interactions of boronic acids and esters, which are pivotal in molecular recognition and chemosensing technologies targeting physiologically important substances (Zhu et al., 2006).
Sensor Development and Chemosensing
The compound's attributes are harnessed in the development of fluorescent probes and sensors. For instance, Dicesare & Lakowicz (2001) investigated the spectral properties of stilbene derivatives containing the boronic acid group, demonstrating their potential in developing ratiometric fluorescent probes for glucose and other saccharides. This research underpins the application of boronic acid derivatives in the design of sensors sensitive to environmental changes (Dicesare & Lakowicz, 2001).
Bioconjugation and Binding Studies
The boronic acid moiety of the compound also plays a crucial role in bioconjugation. A study by Gennari et al. (2017) presented a quantitative assessment of the complexation between boronic acids and diols, a reaction responsive to both oxidation and acidification. This reaction's reversible and stimulus-responsive nature makes it a promising candidate for bioconjugation purposes, especially in the medical field (Gennari et al., 2017).
Biological Applications and Studies
Moreover, the interaction of boronic acids with various biological entities has been a subject of interest. Otsuka et al. (2003) conducted a study revealing the anomalous binding profile of borate in aqueous solution with N-acetylneuraminic acid (Neu5Ac), a potential receptor site on the surfaces of biological membranes. The findings suggest the selective recognition of Neu5Ac residues by boronic acid, highlighting its significance in biological systems (Otsuka et al., 2003).
Safety And Hazards
As with any chemical compound, handling “(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid” requires appropriate safety measures. It is advisable to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling. If swallowed or inhaled, or if it comes into contact with the skin or eyes, medical attention should be sought .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAHNYXFDPDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674394 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874460-08-9 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



